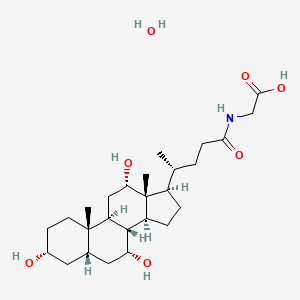

Ácido glicocólico hidratado

Descripción general

Descripción

Se encuentra como una sal de sodio en la bilis de los mamíferos y es un conjugado del ácido cólico con glicina . El compuesto desempeña un papel crucial en la digestión y absorción de las grasas de la dieta.

Aplicaciones Científicas De Investigación

El ácido glicocólico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se utiliza para estudiar la emulsificación y absorción de las grasas en sistemas biológicos.

Medicina: El ácido glicocólico se utiliza en la formulación de medicamentos para mejorar su absorción y biodisponibilidad.

Industria: Se utiliza en la producción de detergentes y emulsionantes para diversas aplicaciones industriales

Mecanismo De Acción

El ácido glicocólico actúa como un detergente para solubilizar las grasas para su absorción. Interactúa con las grasas de la dieta, descomponiéndolas en micelas más pequeñas que pueden ser absorbidas fácilmente por el revestimiento intestinal. El compuesto en sí se absorbe y juega un papel en la circulación enterohepática de los ácidos biliares .

Compuestos similares:

Ácido taurocólico: Otro ácido biliar conjugado con taurina en lugar de glicina.

Ácido desoxicólico: Un ácido biliar secundario formado por la acción bacteriana sobre el ácido cólico.

Ácido quenodesoxicólico: Un ácido biliar primario involucrado en la digestión de las grasas.

Singularidad: El ácido glicocólico es único debido a su conjugación específica con glicina, que imparte propiedades fisicoquímicas y funciones biológicas distintas en comparación con otros ácidos biliares. Su papel en la emulsificación y absorción de las grasas lo convierte en un componente crítico en el sistema digestivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido glicocólico se puede sintetizar mediante la conjugación del ácido cólico con glicina. La reacción normalmente implica la activación del grupo carboxilo del ácido cólico, seguida de su reacción con glicina en condiciones alcalinas suaves .

Métodos de producción industrial: En entornos industriales, el ácido glicocólico se produce a menudo extrayendo bilis de mamíferos, seguida de procesos de purificación y cristalización. La bilis extraída se trata para aislar el ácido glicocólico, que luego se purifica para obtener la forma hidratada .

Tipos de reacciones:

Oxidación: El ácido glicocólico puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados del ácido desoxicólico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los cloruros de acilo y los haluros de alquilo se utilizan comúnmente para reacciones de sustitución.

Productos principales:

Oxidación: Derivados de ácidos biliares oxidados.

Reducción: Derivados del ácido desoxicólico.

Sustitución: Varios derivados de ácidos biliares sustituidos.

Comparación Con Compuestos Similares

Taurocholic acid: Another bile acid conjugated with taurine instead of glycine.

Deoxycholic acid: A secondary bile acid formed by the bacterial action on cholic acid.

Chenodeoxycholic acid: A primary bile acid involved in the digestion of fats.

Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .

Actividad Biológica

Glycocholic acid hydrate (GCA) is a bile acid derivative that plays a significant role in various biological processes, particularly in digestion, metabolism, and pharmaceutical applications. This article provides a comprehensive overview of the biological activity of GCA, including its biochemical properties, therapeutic applications, and recent research findings.

Glycocholic acid hydrate is a glycine-conjugated bile acid derived from cholic acid. Its molecular formula is , and it is characterized by its amphiphilic nature, which allows it to solubilize fats and other sterols, facilitating their absorption in the gastrointestinal tract. The structure of GCA promotes its function as an emulsifying agent in various applications.

Biochemical Functions

- Digestion and Absorption : GCA enhances lipase activity, aiding in the breakdown of fats and promoting bile secretion. This property is crucial for the absorption of fat-soluble vitamins (A, D, E, K) in the intestines .

-

Pharmacological Effects : Recent studies have highlighted several pharmacological activities associated with GCA:

- Anti-inflammatory and Antioxidant Activities : GCA exhibits significant anti-inflammatory effects, which may contribute to its therapeutic potential in various inflammatory conditions .

- Antibacterial Properties : It has been shown to possess antibacterial activity against certain pathogens, indicating its potential role in treating infections .

Therapeutic Applications

Glycocholic acid hydrate has been investigated for multiple therapeutic uses:

- Treatment of Bile Acid Disorders : A study involving children with bile acid amidation defects demonstrated that oral GCA therapy significantly improved fat-soluble vitamin absorption and growth metrics . The treatment resulted in increased concentrations of conjugated bile acids in bile, confirming effective absorption and secretion.

- Potential Cancer Biomarker : Elevated levels of GCA have been identified as a potential biomarker for hepatocellular carcinoma (HCC). Research indicates that serum concentrations of GCA are higher in patients with HCC compared to healthy individuals .

- Drug Formulation Enhancer : GCA is utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs. Its role as an excipient can improve drug delivery systems .

Research Findings

Recent studies have further elucidated the biological activity of GCA:

- In Vitro Studies : GCA has been shown to affect gene expression related to bile acid receptors such as TGR5 and S1PR2, which are involved in metabolic pathways . This modulation suggests a regulatory role for GCA in bile acid metabolism.

- Effects on Cellular Invasion : Research has demonstrated that GCA can influence the invasiveness of pathogens like Cryptosporidium spp. into cultured cells, highlighting its relevance in infectious disease research .

Case Studies

- Bile Acid Amidation Defects :

- Hepatocellular Carcinoma :

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647723 | |

| Record name | Glycocholic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192657-83-2 | |

| Record name | Glycocholic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.